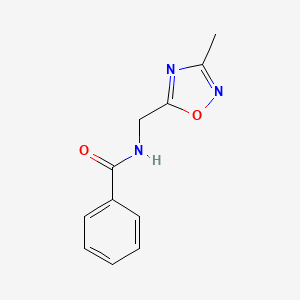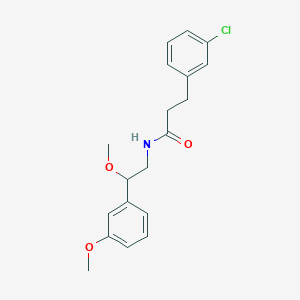
3-(3-chlorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)propanamide, also known as GW501516, is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, its use as a performance-enhancing drug has also been reported, leading to its ban by the World Anti-Doping Agency.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Properties The chemical compound shares structural similarities with arylsubstituted halogen(thiocyanato)amides that have been synthesized through copper catalytic anionarylation processes. These compounds, including 3-(4-acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides, have demonstrated significant antimicrobial and antifungal activities, suggesting potential applications in the development of new antimicrobial agents (Baranovskyi et al., 2018).
Metabolism and Biological Activity Studies on similar compounds have explored their metabolism in biological systems, leading to the identification of hydroxylated metabolites that exhibit different levels of biological activity. For example, the metabolism of ethyl [5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7 - yl]carbamate in mice has highlighted the potential of methoxy derivatives as bioactive molecules, with some isomers showing significant antimitotic activity (Temple & Rener, 1992).
Anti-Inflammatory Properties Research on compounds like tepoxalin, which inhibits both cyclooxygenase and 5-lipoxygenase activities, points to potential applications of related compounds in the development of anti-inflammatory drugs. Tepoxalin's evaluation in preclinical studies has shown it to be an effective orally active anti-inflammatory agent (Knight et al., 1996).
Bioactive Constituents in Natural Products Isolation studies of bioactive constituents from natural sources, such as Jolyna laminarioides, have identified compounds with structural similarities to the one , showcasing activities like chymotrypsin inhibition and antimicrobial effects against specific bacteria and fungi (Atta-ur-rahman et al., 1997).
Photogeneration and Reactivity of Aryl Cations Studies on the photogeneration and reactivity of aryl cations from aromatic halides, such as 4-chlorophenol and 4-chloroanisole, have provided insights into the chemical behaviors of phenyl cations. These findings are relevant for understanding the reactivity patterns of complex aryl compounds in synthetic chemistry (Protti et al., 2004).
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c1-23-17-8-4-6-15(12-17)18(24-2)13-21-19(22)10-9-14-5-3-7-16(20)11-14/h3-8,11-12,18H,9-10,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOJYTKLNJTNGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)CCC2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-3,4-dimethoxybenzamide](/img/structure/B2760767.png)
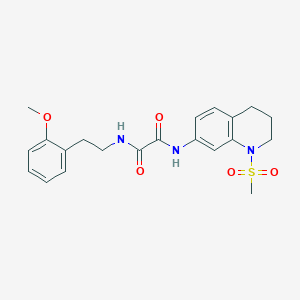
![2-[2-(Methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2760769.png)
![8-(4-hydroxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2760770.png)

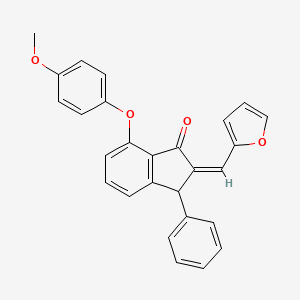

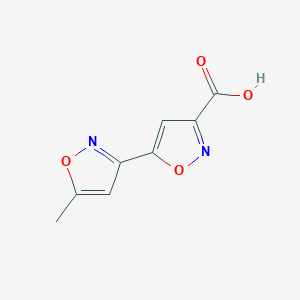
![N-(benzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2760780.png)
![Ethyl 2-({[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2760781.png)
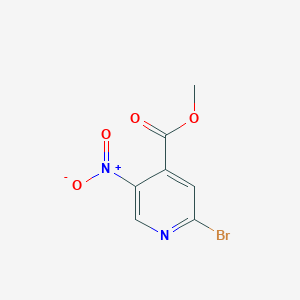
![N-mesityl-2-(7-oxo-3-(m-tolyl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2760784.png)

